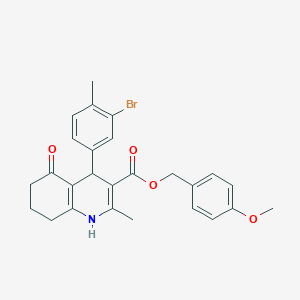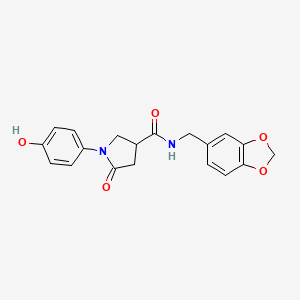![molecular formula C14H19NO5S B4164746 1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4164746.png)
1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxylic acid
説明
1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxylic acid is a chemical compound that is commonly referred to as MPPA. It is a synthetic compound that has been used in scientific research to investigate its potential as a therapeutic agent. MPPA is a piperidine derivative that has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of MPPA is not fully understood, but it is believed to act through the inhibition of specific enzymes and pathways in cells. MPPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and physiological effects:
MPPA has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory molecules in the body, which may have implications for the treatment of inflammatory diseases such as arthritis. MPPA has also been found to inhibit the growth of cancer cells and reduce the severity of viral infections. Additionally, MPPA has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using MPPA in lab experiments is its well-defined chemical structure, which allows for precise dosing and analysis. Additionally, MPPA has been found to have a range of biological activities, making it a useful tool for investigating different biological processes. However, one limitation of using MPPA in lab experiments is its relatively low solubility in water, which may require the use of organic solvents.
将来の方向性
There are several future directions for research on MPPA. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of MPPA and its potential for treating cancer and viral infections. Another area of interest is the development of new synthetic derivatives of MPPA with improved pharmacological properties. Finally, research is needed to investigate the potential neuroprotective effects of MPPA in human clinical trials.
科学的研究の応用
MPPA has been used in scientific research to investigate its potential as a therapeutic agent. It has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. MPPA has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to have antiviral activity against the influenza virus.
特性
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-10-8-12(5-6-13(10)20-2)21(18,19)15-7-3-4-11(9-15)14(16)17/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZXPTQGWLZTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[5-nitro-2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B4164686.png)

![1-{4-[2-(2-{[2-(dimethylamino)ethyl]amino}ethoxy)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4164703.png)
![4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4164724.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4164733.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4164737.png)
![N-{2-[2-(2-bromobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4164738.png)
![1-(3-chloro-4-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4164743.png)
![3-[(4-chlorobenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4164752.png)
![methyl (2-amino-3-cyano-6',6'-dimethyl-2',4'-dioxo-4',5',6',7'-tetrahydrospiro[chromene-4,3'-indol]-1'(2'H)-yl)acetate](/img/structure/B4164760.png)

![N~2~-(3-acetylphenyl)-N~1~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4164778.png)